(Glu1)-Fibrinopeptide B (human)

Descripción general

Descripción

(Glu1)-Fibrinopeptide B (human) is a peptide derived from the fibrinogen protein, which plays a crucial role in the blood coagulation process. It is released during the conversion of fibrinogen to fibrin by the action of thrombin. This peptide is often used in scientific research to study blood coagulation and related processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Glu1)-Fibrinopeptide B (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of (Glu1)-Fibrinopeptide B (human) involves large-scale SPPS. Automated peptide synthesizers are used to increase efficiency and yield. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.

Análisis De Reacciones Químicas

Types of Reactions: (Glu1)-Fibrinopeptide B (human) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products:

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid residues.

Aplicaciones Científicas De Investigación

(Glu1)-Fibrinopeptide B (human) has several applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Helps in understanding the mechanisms of blood coagulation and fibrin formation.

Medicine: Used in the development of anticoagulant drugs and diagnostic assays for coagulation disorders.

Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.

Mecanismo De Acción

(Glu1)-Fibrinopeptide B (human) exerts its effects by interacting with specific receptors and enzymes involved in the coagulation cascade. It is released from fibrinogen by thrombin, which then allows fibrinogen to polymerize into fibrin, forming a blood clot. The peptide itself can be used to study the binding interactions and conformational changes in fibrinogen and fibrin.

Comparación Con Compuestos Similares

(Glu1)-Fibrinopeptide A (human): Another peptide derived from fibrinogen, differing in amino acid sequence and function.

Thrombin Receptor Peptide (TRP): A peptide that mimics the thrombin receptor activation site.

Fibrinogen Gamma Chain Peptide: A peptide derived from the gamma chain of fibrinogen, involved in fibrin polymerization.

Uniqueness: (Glu1)-Fibrinopeptide B (human) is unique due to its specific role in the blood coagulation process and its release by thrombin. Its sequence and structure provide valuable insights into the mechanisms of fibrinogen conversion to fibrin, making it a crucial tool in coagulation research.

Propiedades

IUPAC Name |

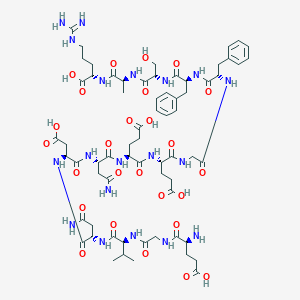

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJTGOVJLITON-OECXYHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H95N19O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583245 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-49-6 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using SETRM over traditional SRM for quantifying peptides like (Glu1)-Fibrinopeptide B (human)?

A1: Traditional Selected Reaction Monitoring (SRM), while commonly used for peptide quantification, relies on collision-induced dissociation (CID) which can lead to signal loss due to product ion scattering []. This study explores SETRM, a novel approach utilizing electron transfer dissociation (ETD) instead of CID. The research demonstrates that SETRM, by monitoring the precursor to charge-reduced ion transitions, results in more intense targeted ions for doubly and triply charged peptides like (Glu1)-Fibrinopeptide B (human) compared to SRM []. This enhanced signal intensity translates to potentially higher sensitivity and lower limits of detection, making SETRM a promising technique for peptide quantification in complex biological samples.

Q2: Can you elaborate on the linearity and accuracy observed for (Glu1)-Fibrinopeptide B (human) quantification using both SRM and SETRM in the study?

A2: The research indicated that both SRM and SETRM techniques exhibited a three-order linearity for quantifying (Glu1)-Fibrinopeptide B (human) []. This implies that the measured signal response was directly proportional to the peptide concentration over a significant range, highlighting the quantitative capabilities of both methods. Furthermore, both SRM and SETRM demonstrated excellent accuracy in quantifying the peptide, suggesting that the measured values closely aligned with the true concentrations []. This underscores the reliability and precision of these mass spectrometry-based approaches for quantifying peptides like (Glu1)-Fibrinopeptide B (human) in research settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.